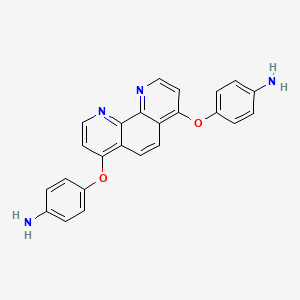
4,4'-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline
描述
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two aniline groups attached to a phenanthroline core through ether linkages. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline typically involves the reaction of 4,7-dihydroxy-1,10-phenanthroline with 4-nitroaniline under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of the phenanthroline react with the nitro groups of the aniline to form the desired ether linkages. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenanthroline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline has several scientific research applications:
作用机制
The mechanism by which 4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, metal complexes of this compound can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between DNA bases .
相似化合物的比较
Similar Compounds
4,7-Dihydroxy-1,10-phenanthroline: A precursor in the synthesis of 4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline.
4,7-Dimethoxy-1,10-phenanthroline: Another phenanthroline derivative with similar coordination properties.
4,7-Dichloro-1,10-phenanthroline: Known for its use in coordination chemistry and similar reactivity.
Uniqueness
4,4’-((1,10-Phenanthroline-4,7-diyl)bis(oxy))dianiline is unique due to its specific structure, which allows for the formation of stable metal complexes with distinct electronic and catalytic properties. Its ether linkages provide additional stability and versatility in various chemical reactions and applications .
属性
IUPAC Name |
4-[[7-(4-aminophenoxy)-1,10-phenanthrolin-4-yl]oxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c25-15-1-5-17(6-2-15)29-21-11-13-27-23-19(21)9-10-20-22(12-14-28-24(20)23)30-18-7-3-16(26)4-8-18/h1-14H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWISYBANXDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C3C=CC4=C(C=CN=C4C3=NC=C2)OC5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















